N-(2-iodophenyl)-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
1. Divergent Oriented Synthesis (DOS) of Aza-Heterocyclic Amides
- Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
- Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
- Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .
2. Synthesis of Isothiocyanates
- Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
- Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
3. Palladium-Catalyzed Ketenimination
- Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
- Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
- Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .
4. Synthesis of Isothiocyanates
- Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
- Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
5. Divergent Oriented Synthesis (DOS) of Aza-Heterocyclic Amides
- Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
- Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
- Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .
6. Synthesis of Isothiocyanates
- Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
- Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-iodophenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYDNSSQLOPGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-pivaloylaniline |
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